molecular formula C24H34O5 B191282 Gamabufotalin CAS No. 465-11-2

Gamabufotalin

Cat. No. B191282
CAS RN: 465-11-2
M. Wt: 402.5 g/mol
InChI Key: FMTLOAVOGWSPEF-KJRPADTMSA-N
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Description

Gamabufotalin (also known as Gamabufagin) is a major bufadienolide of Chansu, a traditional Chinese medicine derived from toad venom . It has been widely used in cancer research due to its stability and low toxicity . It is a main active compound that strongly inhibits cancer cell growth and inflammatory response .


Molecular Structure Analysis

The molecular formula of Gamabufotalin is C24H34O5 . The structure of Gamabufotalin strongly affects its binding with Human Serum Albumin (HSA), and the presence of hydroxyl (OH) or acetoxy (OAc) groups at certain positions improves the drug association with key amino acid residues .


Chemical Reactions Analysis

Gamabufotalin undergoes various metabolic reactions in human liver microsomes. Hydroxylation and dehydrogenation are the major metabolic pathways of bufadienolides in human liver microsomes . CYP3A4 was found to be the major metabolic enzyme and CYP2D6 only mediated the dehydrogenation reaction .


Physical And Chemical Properties Analysis

Gamabufotalin is a white crystalline powder, soluble in methanol, ethanol, DMSO, and other organic solvents . Its density is predicted to be 1.289±0.06 g/cm3, with a melting point of 254°C and a predicted boiling point of 595.8±50.0°C .

Scientific Research Applications

  • Lung Cancer Therapy : Gamabufotalin (CS-6) inhibits the proliferation of non-small cell lung cancer (NSCLC) cells, induces G2/M cell cycle arrest, and apoptosis in A549 cells. It acts as a novel inhibitor of Hsp90, interacting with ATP-binding sites and inhibiting its chaperone function, suggesting its potential as an effective antitumor agent in NSCLC treatment (Zhang et al., 2016).

  • Osteosarcoma Stem Cells : Gamabufotalin suppresses metastasis and stemness features in osteosarcoma by blocking the TGF-β/periostin/PI3K/AKT signaling pathway. It reduced lung metastasis lesions and expression levels of related proteins in vivo, indicating its potential as a therapeutic agent for managing osteosarcoma (Ma et al., 2020).

  • Anti-Angiogenesis in Cancer : Gamabufotalin inhibits VEGF-induced angiogenesis by suppressing VEGFR-2 signaling pathways. It blocks vascularization in various models and could be a potential candidate in angiogenesis-related disease therapy (Tang et al., 2015).

  • Enhancing Temozolomide Sensitivity in Glioblastoma : Gamabufotalin induces a negative feedback loop involving ATP1A3 expression and the AQP4 pathway, promoting temozolomide sensitivity in glioblastoma cells (Lan et al., 2019).

  • Cytotoxic Effects on Cancer Cells and Regulatory T Cells : It exhibits selective cytotoxic activity against tumor cells, with a necrosis-like phenotype, and efficiently downregulates CD4+CD25+Foxp3+ regulator T (Treg) cells in mitogen-activated peripheral blood mononuclear cells (PBMCs), suggesting a role as an adjuvant therapeutic agent (Yuan et al., 2016).

  • Cytotoxic Effects on Glioblastoma Cells : Gamabufotalin exhibits high potency and selectivity cytotoxicity against cancerous glial cells through multiple signaling pathways, and may improve efficacy in combination with p38 MAPK inhibitors (Yuan et al., 2019).

  • Combined Chemo/Photothermal Therapy in Breast Cancer : Development of smart nanodrug systems like HA@RBC@PB@CS-6 NPs for targeted accumulation and controlled release behavior of Gamabufotalin at tumor sites for breast cancer therapy (Liu et al., 2019).

Safety And Hazards

The safety data sheets for Gamabufotalin suggest that it is intended for research and development use only, not for medicinal, household, or other uses .

properties

IUPAC Name

5-[(3S,5R,8R,9S,10S,11R,13R,14S,17R)-3,11,14-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34O5/c1-22-9-7-16(25)11-15(22)4-5-18-21(22)19(26)12-23(2)17(8-10-24(18,23)28)14-3-6-20(27)29-13-14/h3,6,13,15-19,21,25-26,28H,4-5,7-12H2,1-2H3/t15-,16+,17-,18-,19-,21-,22+,23-,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMTLOAVOGWSPEF-KJRPADTMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1CCC3C2C(CC4(C3(CCC4C5=COC(=O)C=C5)O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2[C@@H](C[C@]4([C@@]3(CC[C@@H]4C5=COC(=O)C=C5)O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40878664
Record name Gamabufotalin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40878664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gamabufotalin

CAS RN

465-11-2
Record name Gamabufotalin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=465-11-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gamabufotalin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000465112
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gamabufotalin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90384
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Gamabufotalin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40878664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GAMABUFOTALIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5HH3KM165O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
709
Citations
B Yuan, R Shimada, K Xu, L Han, N Si, H Zhao… - Chemico-biological …, 2019 - Elsevier
… These results indicate that gamabufotalin exhibits cytotoxicity … changes in response to gamabufotalin treatment. Intriguingly, a … a new combination regimen of gamabufotalin plus a p38 …
Number of citations: 18 www.sciencedirect.com
B Yuan, K Xu, R Shimada, JZ Li, H Hayashi… - Frontiers in …, 2021 - frontiersin.org
… , the cytotoxicity of As III and gamabufotalin was explored in the … of As III combined with gamabufotalin exhibited synergistic … cytotoxicity of As III and gamabufotalin. Given that p38 MAPK …
Number of citations: 5 www.frontiersin.org
Y Feng, C Wang, X Tian, X Huo, L Feng, C Sun, G Ge… - Fitoterapia, 2017 - Elsevier
Bufadienolides are a major class of bioactive compounds derived from amphibian skin secretion. Gamabufotalin (GB) and arenobufagin (AB) are among the top of the intensively …
Number of citations: 10 www.sciencedirect.com
K Ma, C Zhang, W Li - Chemico-Biological Interactions, 2020 - Elsevier
Aims To investigate the effect of gamabufotalin (GBT) on metastasis and modulation of stemness features in osteosarcoma, and the molecular mechanisms underlying such effects. …
Number of citations: 13 www.sciencedirect.com
L Liu, D Shi, Z Xia, B Wang, X Wang… - Journal of Natural …, 2023 - ACS Publications
Hepatocellular carcinoma (HCC) is a malignant tumor with a high rate of recurrence and a poor prognosis. Here, we investigated the effect and the potential antitumor mechanism of …
Number of citations: 3 pubs.acs.org
Z Yu, T Li, C Wang, S Deng, B Zhang, X Huo, B Zhang… - Oncotarget, 2016 - ncbi.nlm.nih.gov
… In the current study, gamabufotalin (GBT) was isolated from toad venom, and its tumor-specific cytotoxicity was investigated in human MM cells. We found GBT inhibited cell growth and …
Number of citations: 22 www.ncbi.nlm.nih.gov
N Tang, L Shi, Z Yu, P Dong, C Wang, X Huo… - Oncotarget, 2016 - ncbi.nlm.nih.gov
Gamabufotalin (CS-6), a main active compound isolated from Chinese medicine Chansu, has been shown to strongly inhibit cancer cell growth and inflammatory response. However, its …
Number of citations: 40 www.ncbi.nlm.nih.gov
Z Yu, W Guo, X Ma, B Zhang… - Molecular …, 2014 - molecular-cancer.biomedcentral …
Gamabufotalin (CS-6), a major bufadienolide of Chansu, has been used for cancer therapy due to its desirable metabolic stability and less adverse effect. However, the underlying …
Number of citations: 69 molecular-cancer.biomedcentral.com
K Sun, J Zhu, Y Deng, X Xu, F Kong, X Sun… - Frontiers in …, 2021 - frontiersin.org
Osteolytic bone disease is a condition of imbalanced bone homeostasis, characterized mainly by excessive bone-resorptive activity, which could predispose these populations, such as …
Number of citations: 15 www.frontiersin.org
L Zhang, Z Yu, Y Wang, X Wang, L Zhang, C Wang… - Oncotarget, 2016 - ncbi.nlm.nih.gov
Gamabufotalin (CS-6) is a major bufadienolide of Chansu, which shows desirable metabolic stability and less adverse effect in cancer therapy. CS-6 treatment inhibited the proliferation …
Number of citations: 25 www.ncbi.nlm.nih.gov

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